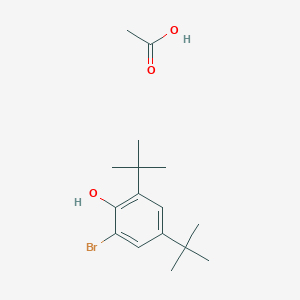
Acetic acid;2-bromo-4,6-ditert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-bromo-4,6-ditert-butylphenol is a compound that combines the properties of acetic acid and a brominated phenol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-bromo-4,6-ditert-butylphenol typically involves the bromination of 4,6-ditert-butylphenol followed by esterification with acetic acid. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactors where 4,6-ditert-butylphenol is treated with bromine in the presence of a catalyst. The resulting brominated product is then esterified with acetic acid using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to yield the final compound .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-bromo-4,6-ditert-butylphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenolic group can be oxidized to quinones under strong oxidizing conditions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in inert solvents.
Esterification: Acetic acid with acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Zinc and hydrochloric acid.
Major Products
Substitution: Formation of substituted phenols.
Oxidation: Formation of quinones.
Reduction: Formation of de-brominated phenols.
Scientific Research Applications
Acetic acid;2-bromo-4,6-ditert-butylphenol has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential antimicrobial and antifungal properties.
Industrial Chemistry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of acetic acid;2-bromo-4,6-ditert-butylphenol involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating substitution reactions with nucleophiles. The phenolic group can undergo oxidation to form reactive quinones, which can interact with biological molecules and exert antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Bromoacetic Acid: Similar in having a bromine atom attached to an acetic acid moiety.
2-Bromo-4,6-ditert-butylphenol: Similar in having the same phenolic structure without the acetic acid component.
Uniqueness
Acetic acid;2-bromo-4,6-ditert-butylphenol is unique due to the combination of its brominated phenol structure with an acetic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions compared to its individual components .
Properties
CAS No. |
103151-53-7 |
|---|---|
Molecular Formula |
C16H25BrO3 |
Molecular Weight |
345.27 g/mol |
IUPAC Name |
acetic acid;2-bromo-4,6-ditert-butylphenol |
InChI |
InChI=1S/C14H21BrO.C2H4O2/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(15)8-9;1-2(3)4/h7-8,16H,1-6H3;1H3,(H,3,4) |
InChI Key |
ILVPGKDUDLWYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)Br)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















